Cas no 2223030-77-9 (4-(3-Furyl)thiazole-5-boronic acid pinacol ester)

4-(3-Furyl)thiazole-5-boronic acid pinacol ester structure
2223030-77-9 structure
Product Name:4-(3-Furyl)thiazole-5-boronic acid pinacol ester
CAS No:2223030-77-9
MF:C13H16BNO3S
MW:277.147042274475
CID:5143218
Update Time:2025-07-23

4-(3-Furyl)thiazole-5-boronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Furyl)thiazole-5-boronic acid pinacol ester
    • Thiazole, 4-(3-furanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • Inchi: 1S/C13H16BNO3S/c1-12(2)13(3,4)18-14(17-12)11-10(15-8-19-11)9-5-6-16-7-9/h5-8H,1-4H3
    • InChI Key: WKPPVFGORDXLEU-UHFFFAOYSA-N
    • SMILES: S1C(B2OC(C)(C)C(C)(C)O2)=C(C2C=COC=2)N=C1

4-(3-Furyl)thiazole-5-boronic acid pinacol ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F907809-5mg
4-(3-Furyl)thiazole-5-boronic acid pinacol ester
2223030-77-9 95%
5mg
¥1,008.00 2022-01-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F907809-25mg
4-(3-Furyl)thiazole-5-boronic acid pinacol ester
2223030-77-9 95%
25mg
¥2,930.40 2022-01-12

Additional information on 4-(3-Furyl)thiazole-5-boronic acid pinacol ester

Introduction to 4-(3-Furyl)thiazole-5-boronic acid pinacol ester (CAS No. 2223030-77-9)

4-(3-Furyl)thiazole-5-boronic acid pinacol ester, identified by the Chemical Abstracts Service Number (CAS No.) 2223030-77-9, is a significant compound in the realm of pharmaceutical and chemical synthesis. This boronic acid derivative is particularly valued for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis that enables the formation of carbon-carbon bonds. The presence of both a furyl substituent and a thiazole core imparts unique electronic and steric properties to the molecule, making it a versatile building block for the development of novel agrochemicals, pharmaceuticals, and materials.

The thiazole ring, characterized by its sulfur and nitrogen heterocyclic structure, is well-documented for its biological activity. Thiazole derivatives are widely recognized for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of a furyl group further enhances the molecule's potential by introducing additional reactivity and electronic modulation. This combination makes 4-(3-Furyl)thiazole-5-boronic acid pinacol ester an attractive candidate for medicinal chemists seeking to design new therapeutic agents.

Boronic acids are particularly interesting in synthetic chemistry due to their ability to participate in transition-metal-catalyzed coupling reactions. The pinacol ester form of this boronic acid provides enhanced stability under various reaction conditions, facilitating its use in both laboratory-scale synthesis and industrial applications. Recent advancements in catalytic systems have further expanded the scope of boronic acid derivatives, enabling more efficient and selective couplings. For instance, palladium-catalyzed reactions involving 4-(3-Furyl)thiazole-5-boronic acid pinacol ester have been optimized for higher yields and reduced side reactions, making it a preferred reagent in drug discovery pipelines.

In the context of pharmaceutical research, the scaffold provided by 4-(3-Furyl)thiazole-5-boronic acid pinacol ester has been explored in several high-profile studies. Researchers have leveraged its structural features to develop inhibitors targeting specific biological pathways. For example, derivatives of this compound have shown promise in modulating enzyme activity associated with metabolic disorders. The furyl group, in particular, has been found to influence binding interactions with biological targets, offering a tunable handle for structure-activity relationship (SAR) studies.

The utility of this compound extends beyond pharmaceutical applications. In materials science, boronic acid derivatives are increasingly being used to create functional polymers and coatings. The ability to introduce precise molecular architectures through cross-coupling reactions allows for the development of materials with tailored properties. For instance, polymers incorporating 4-(3-Furyl)thiazole-5-boronic acid pinacol ester units have demonstrated enhanced thermal stability and biodegradability, making them suitable for sustainable applications.

Recent computational studies have also highlighted the electronic properties of this molecule. Density functional theory (DFT) calculations indicate that the furyl-thiazole system exhibits significant π-conjugation, which can be exploited to modulate charge transport in organic electronic devices. This finding opens up new avenues for designing organic semiconductors and light-emitting diodes (OLEDs). The boronic acid moiety further contributes to the molecule's functionality by enabling post-synthetic modifications through cross-coupling strategies.

The synthesis of 4-(3-Furyl)thiazole-5-boronic acid pinacol ester typically involves multi-step processes starting from commercially available precursors. Key steps include thiazole ring formation followed by functionalization with a furyl group and finally boronation with a pinacol protecting group. Advances in synthetic methodologies have streamlined these processes, reducing reaction times and improving yields. For example, one-pot catalytic systems have been developed that allow for the sequential introduction of both furyl and boronic acid functionalities in a single reaction vessel.

In conclusion, 4-(3-Furyl)thiazole-5-boronic acid pinacol ester (CAS No. 2223030-77-9) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features—combining a furyl substituent with a thiazole core—make it an invaluable tool for researchers seeking to develop innovative solutions across multiple disciplines. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand even further.

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